タベルプシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

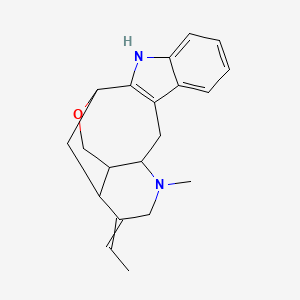

Taberpsychine is a naturally occurring indole alkaloid found in certain plants, particularly within the Apocynaceae family. This compound is known for its complex polycyclic structure and significant biological activities, making it a subject of interest in various fields of scientific research.

科学的研究の応用

Taberpsychine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, anticancer, and antihypertensive properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and hypertension.

作用機序

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence Taberpsychine’s efficacy and stability. Interactions with food, other drugs, or endogenous molecules may affect its bioactivity.

References:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Taberpsychine involves several key steps, including Mannich-type cyclization, SmI2-mediated coupling, and iodo-induced cyclization. The process begins with commercially available starting materials, leading to the formation of a common intermediate. This intermediate undergoes a series of reactions to construct the indole-fused azabicyclo[3.3.1]nonane core, which is characteristic of Taberpsychine .

Industrial Production Methods: Industrial production of Taberpsychine is not widely documented, but the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of efficient and stereoselective reactions ensures the high yield and purity of the final product .

化学反応の分析

Types of Reactions: Taberpsychine undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

類似化合物との比較

Taberpsychine is structurally related to other indole alkaloids, such as:

- Akuammidine

- Vincamedine

- Vincarine

- Quebrachidine

- Vincamajine

- Alstiphylianine J

- Dihydrokoumine

These compounds share similar polycyclic structures and biological activities but differ in their specific functional groups and stereochemistry. Taberpsychine’s unique structure and biological activities make it a valuable compound for scientific research .

生物活性

Taberpsychine, a monoterpenoid indole alkaloid derived from the plant Tabernaemontana corymbosa, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Taberpsychine is characterized by a complex tetracyclic structure typical of many indole alkaloids. Its molecular formula is C₁₉H₂₃N₃O, and it features a nitrogen atom within a cyclic framework, which is crucial for its biological interactions. The structural uniqueness contributes to its pharmacological potential, particularly in antimicrobial and anticancer applications.

Biological Activities

Research indicates that Taberpsychine exhibits several notable biological activities:

- Antimicrobial Effects : Taberpsychine has shown efficacy against various microbial strains, suggesting its potential as an antimicrobial agent. Studies have highlighted its ability to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial drugs .

- Cytotoxic Properties : The compound demonstrates significant cytotoxicity against cancer cell lines. In vitro studies reveal that Taberpsychine can induce apoptosis in malignant cells, indicating its potential role in cancer therapy .

- Neuroprotective Effects : Preliminary research suggests that Taberpsychine may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases. This property opens avenues for investigating its use in treating conditions like Alzheimer's disease.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of Taberpsychine:

- Cytotoxicity Assays : In studies involving breast cancer cell lines (MCF-7), Taberpsychine exhibited IC₅₀ values in the micromolar range, indicating potent cytotoxic effects. The mechanism appears to involve the activation of apoptotic pathways .

- Antimicrobial Testing : Tests against Staphylococcus aureus and Candida albicans demonstrated that Taberpsychine significantly reduced microbial viability at concentrations as low as 10 µg/mL.

Synthesis and Structural Analysis

The total synthesis of Taberpsychine has been achieved through various methods, with significant advancements made in understanding its stereochemistry. Notably, the synthesis involves key reactions such as intramolecular cycloaddition and Lewis acid-mediated cyclizations, which are critical for obtaining high yields of the compound .

Comparative Analysis with Related Alkaloids

Taberpsychine shares structural similarities with other monoterpenoid indole alkaloids. The following table summarizes some related compounds and their biological activities:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Taberpsychine | Tetracyclic indole alkaloid | Antimicrobial, cytotoxic |

| Koumine | Indole structure | Antimicrobial, anti-inflammatory |

| Isodihydrokoumine | Related tetracyclic structure | Similar cytotoxic effects |

| Vincamine | Tetracyclic with substitutions | Cognitive enhancement |

This comparison highlights the unique properties of Taberpsychine while also indicating areas for further exploration regarding its therapeutic applications.

特性

IUPAC Name |

15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAGGQESSDYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Taberpsychine and where is it found?

A1: Taberpsychine is an indole alkaloid primarily found in the Tabernaemontana species of plants, notably Tabernaemontana psychotrifolia. [, ] It is structurally related to other Gelsemium alkaloids like koumine and koumidine. [, ]

Q2: Can you describe the structural characteristics of Taberpsychine?

A2: While the provided abstracts do not specify spectroscopic data, they describe Taberpsychine having the molecular formula C20H24N2O. [] Its structure can be characterized by a tetracyclic core, incorporating an indole moiety. [, ]

Q3: How is Taberpsychine synthesized in the laboratory?

A3: Several synthetic routes to Taberpsychine have been explored. One approach utilizes a multi-step process starting with commercially available materials and employing key reactions like an intramolecular [3 + 2] nitrone cycloaddition and Lewis acid mediated cyclizations. [] Other methods utilize ajmaline as a starting material and mimic biosynthetic transformations. [, ] Notably, asymmetric synthesis using L-tryptophan as a chiral starting material has also been reported. [, , ]

Q4: Have the absolute configurations of Taberpsychine and related alkaloids been determined?

A4: Yes, research has established the absolute configurations of Taberpsychine, koumidine, and N-demethoxyrankinidine through stereoselective transformations starting from ajmaline. [, ]

Q5: Has the biosynthesis of Taberpsychine been investigated?

A5: While the provided abstracts don't directly explore Taberpsychine biosynthesis, they highlight the use of biomimetic synthetic strategies inspired by the natural pathways. [, ] This suggests an ongoing interest in understanding the biosynthesis of this alkaloid.

Q6: Are there any known biological activities or pharmacological applications of Taberpsychine?

A6: The provided research focuses primarily on the isolation, structural elucidation, and chemical synthesis of Taberpsychine. [1-16] Therefore, detailed information regarding its biological activities, pharmacological properties, or potential therapeutic applications is not available within these specific research articles.

Q7: What is the significance of Taberpsychine in the broader context of alkaloid research?

A7: Taberpsychine's complex structure and its relationship to other bioactive Gelsemium alkaloids make it an intriguing target for synthetic chemists. [, , , ] Furthermore, its presence in Tabernaemontana species, known for producing diverse alkaloids with potential medicinal properties, suggests Taberpsychine itself might possess interesting biological activities worthy of further investigation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。